Pyridine, 2-methoxy-5-(methoxymethyl)-
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Overview
Description
Pyridine, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, characterized by the presence of methoxy and methoxymethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methoxy-5-(methoxymethyl)- can be achieved through several methods. One common approach involves the ester exchange reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base . This is followed by a bromination reaction using a brominating agent in an organic solvent . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-methoxy-5-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methoxypyridine: This compound has a similar structure but lacks the methoxymethyl group.
Pyridine, 2-methoxy-: Another related compound, differing in the absence of the methoxymethyl group.
Uniqueness: Pyridine, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 2-methoxy-5-(methoxymethyl)- (CAS No. 133735-66-7) has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with methoxy and methoxymethyl groups, which influence its reactivity and biological properties. The general structure can be represented as follows:
1. Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. A study reviewed several pyridine compounds and found that modifications in the structure significantly enhanced their antibacterial efficacy against various strains, including E. coli and S. aureus . Specifically, the presence of methoxy groups has been linked to increased activity due to enhanced lipophilicity, allowing better membrane penetration.
Compound | Activity (MIC µg/mL) | Target Organism |
---|---|---|
Pyridine, 2-methoxy-5-(methoxymethyl)- | 40-50 | E. faecalis, P. aeruginosa |
Standard Antibiotic (Ceftriaxone) | Comparable | Various |
2. Anticancer Properties
Research indicates that pyridine derivatives exhibit anticancer activity through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. The compound under consideration has shown promising results in preliminary assays against cancer cell lines, with IC50 values ranging from 10 to 20 µM .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
3. Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including 2-methoxy-5-(methoxymethyl)- against clinical isolates of Klebsiella pneumoniae. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity Assessment
In a study involving human leukemia cell lines, the compound exhibited a dose-dependent response leading to reduced cell viability and increased apoptosis markers. Flow cytometry analysis confirmed that treated cells showed a significant increase in sub-G1 phase population, indicative of apoptosis .
Mechanistic Insights
The biological activity of pyridine derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, methoxy substitutions enhance the electron-donating capacity of the pyridine nitrogen, facilitating interactions with nucleophilic sites on target proteins.
Properties
CAS No. |
133735-66-7 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H11NO2/c1-10-6-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 |
InChI Key |
RHOUZEYZPPQSLE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
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